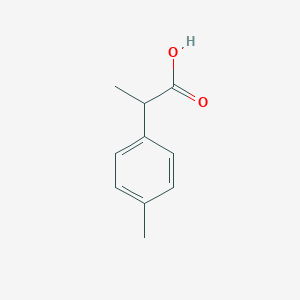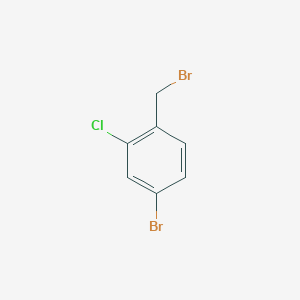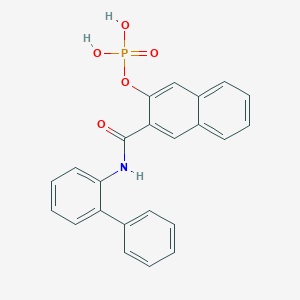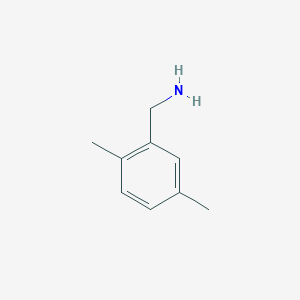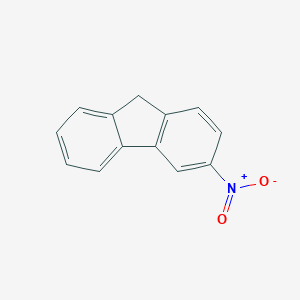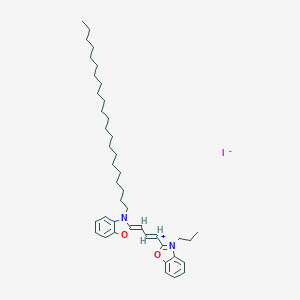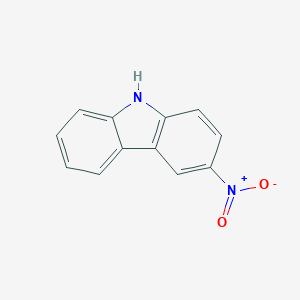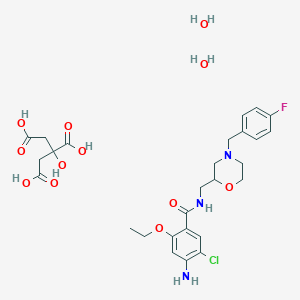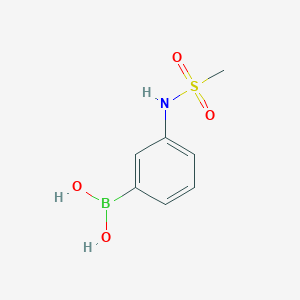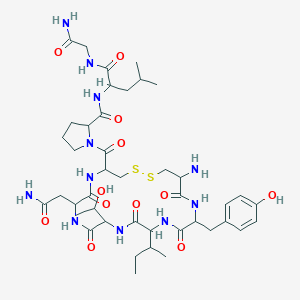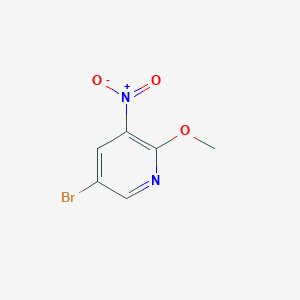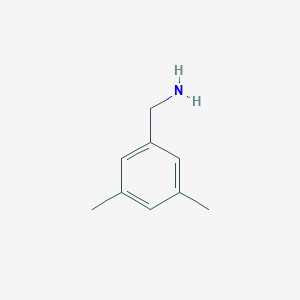![molecular formula C8H16N2O4 B130841 Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- CAS No. 156706-51-3](/img/structure/B130841.png)
Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in various metabolic pathways. It also disrupts the normal functioning of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of various microorganisms, including bacteria, viruses, and fungi. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments include its potent antimicrobial and anticancer properties, which make it a valuable tool for studying these areas. However, the compound is highly reactive and can be toxic, making it challenging to work with in the lab.
Orientations Futures
There are several future directions for research on Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-. These include further investigations into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, studies could be conducted to evaluate the compound's safety and toxicity in humans, which could pave the way for its use in clinical settings.
In conclusion, Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is a chemical compound that has shown promise for its potential applications in various fields. Its potent antimicrobial and anticancer properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- involves the reaction of methyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The compound can also be synthesized through other methods, including the reaction of carbonyl compounds with hydroxylamine and the reaction of isocyanates with alcohols.
Applications De Recherche Scientifique
Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated for its antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
156706-51-3 |
|---|---|
Nom du produit |
Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- |
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5(6(11)10-13)9-7(12)14-8(2,3)4/h5,13H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clé InChI |
HBFDUJZFUCYOBH-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)NO)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NO)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
